2-肼基喹唑啉

描述

Synthesis Analysis

Quinazolines, including 2-Hydrazinylquinazoline, are a class of nitrogen-containing heterocyclic compounds. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . A novel, simple, and efficient method for the synthesis of dihydroquinazolinones from 2-aminobenzamides and aldehydes using a -Chymotrypsin, followed by dehydrogenation of the intermediates by photocatalysts has been reported .Molecular Structure Analysis

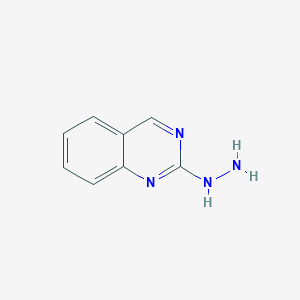

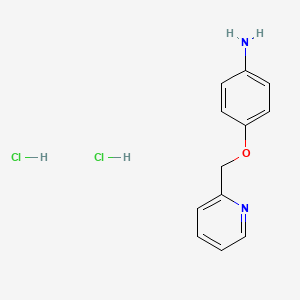

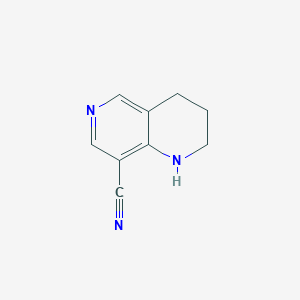

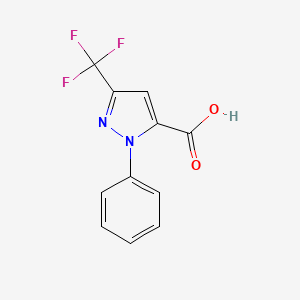

The molecular formula of 2-Hydrazinylquinazoline is C8H8N4. The structure of quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .Chemical Reactions Analysis

Quinazolines, including 2-Hydrazinylquinazoline, have broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Physical And Chemical Properties Analysis

The molecular weight of 2-Hydrazinylquinazoline is 160.18 g/mol. Further physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

抗肿瘤药剂

2-肼基喹唑啉衍生物因其作为抗肿瘤药剂的潜力而被广泛研究。例如,合成了某些衍生物,并对包括 H-460、HT-29、HepG2 和 SGC-7901 在内的各种癌细胞系显示出显着的细胞毒性。这些化合物对所测试的细胞系的 IC(50) 值范围为 0.015 至 4.09 µM,表明具有有效的抗肿瘤活性 (Jiang 等人,2012)。Easmon 等人 (2006) 的另一项研究重点关注源自 α-(N)-酰基杂芳香族的 2-苯并恶唑基腙,证明了其在抑制白血病、结肠癌和卵巢癌细胞方面的功效 (Easmon 等人,2006)。

抗菌活性

2-肼基喹唑啉衍生物也表现出抗菌特性。El-Hiti 等人 (2000) 的一项研究合成了新型糖 (2-苯基喹唑啉-4-基)腙及其脎酮,它们显示出抗真菌和抗菌活性 (El-Hiti 等人,2000)。同样,Samel 和 Pai (2011) 报道了新型肼基喹唑啉胺衍生物的合成,这些衍生物经过筛选,显示出抗菌活性,结果很有希望 (Samel & Pai,2011)。

检测气态羰基化合物

2-肼基喹啉是一种相关化合物,已被用作基质辅助激光解吸/电离质谱 (MALDI-MS) 的反应基质。该方法对气态醛和酮很敏感,使其成为检测环境和工业环境中这些化合物的有用工具 (Shigeri 等人,2016)。

杂环化合物的合成

2-肼基喹唑啉在合成各种杂环化合物方面的多功能性已被探索。例如,Karpenko 等人 (2009) 描述了使用 4-肼基喹唑啉合成螺环稠合的吡唑啉-三嗪酮,从而开发出新的杂环系统 (Karpenko 等人,2009)。

未来方向

The development of quinazoline derivatives, including 2-Hydrazinylquinazoline, has transformed the treatment of certain diseases and re-energized the field of drug development . Given their advanced pharmaceutical properties, next-generation quinazoline-targeted drugs have the potential to be active beyond traditional applications, opening a spectrum of new possible clinical applications .

作用机制

Target of Action

2-Hydrazinylquinazoline (2-HQ) is a heterocyclic organic compound that has been shown to have diverse biological activities. The primary targets of 2-HQ are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function.

Mode of Action

2-HQ interacts with its targets by inhibiting the function of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 2-HQ can alter gene expression patterns within the cell .

Biochemical Pathways

The inhibition of histone methyltransferase (G9a) and G9a-like protein (GLP) by 2-HQ affects the biochemical pathways related to gene expression . Changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and response to external stimuli .

Result of Action

The molecular and cellular effects of 2-HQ’s action are primarily related to changes in gene expression. By inhibiting histone methyltransferase (G9a) and G9a-like protein (GLP), 2-HQ can alter the methylation status of histones, leading to changes in the expression of genes regulated by these proteins . This can result in various cellular responses, including changes in cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-HQ. Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of 2-HQ . Additionally, the cellular environment, including the presence of other proteins and molecules, can influence the efficacy of 2-HQ .

生化分析

Biochemical Properties

2-Hydrazinylquinazoline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, quinazolinone derivatives, which include 2-Hydrazinylquinazoline, have been found to exhibit antimicrobial and biofilm inhibition effects . These compounds interact with the quorum sensing system in Pseudomonas aeruginosa, a bacterium, inhibiting biofilm formation at sub-minimum inhibitory concentrations .

Cellular Effects

2-Hydrazinylquinazoline has significant effects on various types of cells and cellular processes. For example, certain quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents .

Molecular Mechanism

The molecular mechanism of action of 2-Hydrazinylquinazoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa by interacting with the bacterium’s quorum sensing transcriptional regulator PqsR .

属性

IUPAC Name |

quinazolin-2-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMABXRSPZLOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467587 | |

| Record name | Quinazolin-2-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36265-27-7 | |

| Record name | Quinazolin-2-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

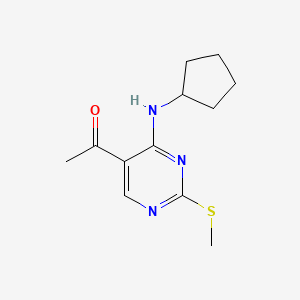

![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)